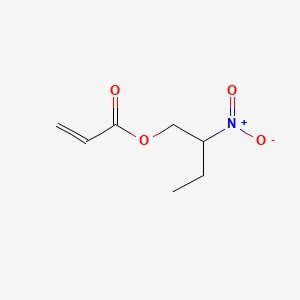

2-Nitrobutyl acrylate

Descripción

Contextualization within Acrylate (B77674) Monomer Chemistry

2-Nitrobutyl acrylate is a member of the vast family of acrylate monomers, which are esters of acrylic acid. wikipedia.org These monomers are foundational to polymer chemistry, characterized by a vinyl group (a carbon-carbon double bond) directly attached to a carbonyl carbon. researchgate.net This structure makes them highly susceptible to polymerization, typically via chain-growth mechanisms, to form long polymer chains known as polyacrylates. rsc.org The general structure of an acrylate monomer is CH₂=CHCOOR, where 'R' represents the ester group. wikipedia.org The nature of this 'R' group is a critical determinant of the final polymer's properties. gantrade.com

In the case of this compound, the butyl ester group is modified with a nitro group at the second carbon position. This introduces a unique chemical functionality compared to standard alkyl acrylates like butyl acrylate or methyl methacrylate (B99206). gantrade.comwikipedia.org While simple alkyl acrylates are used to tailor properties like flexibility and hardness—with long-chain monomers like butyl acrylate imparting softness and flexibility—the inclusion of a nitro group offers different possibilities. gantrade.comnih.gov The electron-withdrawing nature of the nitro group can influence the reactivity of the monomer and the properties of the resulting polymer, making nitroalkyl acrylates a distinct subclass with specialized applications. researchgate.net

The polymerization of acrylate monomers can be initiated by various methods, including heat, light, or chemical initiators, which generate reactive species like radicals to start the chain reaction. rsc.org The resulting polymers are known for a wide range of characteristics, such as transparency, durability, and elasticity, finding use in coatings, adhesives, and plastics. gantrade.comtzgroupusa.com The incorporation of a nitro group, as in this compound, positions it within the field of functional polymers, where specific chemical groups are included to achieve targeted performance characteristics.

Historical Trajectory of Research on Nitroalkyl Acrylates

Research into nitroalkyl acrylates is part of the broader exploration of functionalized polymers. Early methods for synthesizing these monomers included the direct esterification of acrylic acid with a corresponding 2-nitro alcohol. This process typically requires an acid catalyst and a solvent that can form an azeotrope with water to drive the reaction to completion. google.com Another established method involves the reaction of a 2-nitro alcohol with the acid chloride of acrylic acid. google.com

These traditional synthesis routes, while effective, present challenges for large-scale commercial production. google.com More recent research has focused on developing more efficient and commercially viable synthesis processes. One such advancement is the use of transesterification, reacting a nitroalcohol with a common acrylate ester like methyl methacrylate in the presence of a specific transesterification catalyst and a free-radical inhibitor. google.com This method is noted for being more atom-efficient and producing fewer side reactions. google.com Catalysts explored for this process include zirconium complexes and dibutyltin (B87310) oxide. google.com

Significance in Polymer Science and Materials Development

The significance of this compound and related nitroalkyl acrylates in polymer science stems from the unique properties conferred by the nitro group. The primary area of interest for these monomers is in the development of advanced energetic materials. nih.gov Polymers derived from nitroalkyl acrylates, such as poly(2,2-dinitrobutyl acrylate), are investigated as energetic binders. researchgate.net These binders offer improved performance over traditional inert binders by increasing the energy density of the composite material. nih.gov

The strong carbon-carbon bonds formed during the polymerization of the acrylate backbone contribute to better stability and mechanical properties compared to other energetic polymers. nih.gov Furthermore, acrylate polymerization can often be achieved under mild conditions, for instance, through UV-initiated radical polymerization, which is advantageous when working with sensitive energetic materials. nih.gov

Beyond energetic applications, the introduction of nitro groups can be used to modify other polymer properties. For instance, they can be incorporated into polymer backbones for use in specialized paints and coatings. google.com The ability to copolymerize nitroalkyl acrylates with other monomers, such as vinyl acetate (B1210297), allows for the fine-tuning of material properties, creating copolymers with tailored thermal stability and compatibility with other substances. researchgate.net The research into compounds like this compound is thus driven by the need for high-performance materials with specific functional characteristics for advanced applications.

Detailed Research Findings

Research into nitro-functionalized acrylates has provided specific insights into their synthesis and polymerization. While data specifically for this compound is limited in publicly available literature, extensive research on the closely related compound, 2,2-dinitrobutyl acrylate, offers valuable analogous findings.

Synthesis and Polymerization of a Related Monomer: 2,2-Dinitrobutyl Acrylate

Studies have detailed the synthesis of 2,2-dinitrobutyl acrylate via direct esterification of 2,2-dinitro-1-butanol with acrylic acid. researchgate.net The resulting monomer was then polymerized using a free-radical initiator, azobisisobutyronitrile (AIBN), in a toluene (B28343) solvent. researchgate.net

The polymerization kinetics for 2,2-dinitrobutyl acrylate were determined experimentally. The rate equation was found to be Rp = k[M]1.27[I]0.63, where [M] is the monomer concentration and [I] is the initiator concentration. researchgate.net This relationship suggests a complex termination mechanism, with characteristics of both monomolecular and bimolecular termination, and indicates that the initiation process is dependent on the monomer concentration. researchgate.net

The resulting polymer, poly(2,2-dinitrobutyl acrylate), was characterized to determine its properties.

Properties of Poly(2,2-dinitrobutyl acrylate)

The thermal properties of poly(2,2-dinitrobutyl acrylate) have been a key focus of research, particularly for its application as an energetic binder.

| Property | Value | Source |

| Polymerization Method | Free Radical Polymerization | researchgate.net |

| Initiator | Azobisisobutyronitrile (AIBN) | researchgate.net |

| Solvent | Toluene | researchgate.net |

| Thermal Decomposition Temp. | 260 °C | researchgate.net |

| Mass Loss at Decomposition | 21% | researchgate.net |

This interactive table summarizes the key findings from the synthesis and characterization of poly(2,2-dinitrobutyl acrylate), a compound structurally similar to poly(this compound).

These findings demonstrate that nitroalkyl acrylates can be effectively polymerized to create materials with high thermal stability. The decomposition temperature of 260°C is significant for applications requiring thermal resistance. researchgate.net The research also extends to copolymers; for example, 2,2-dinitropropyl acrylate has been copolymerized with vinyl acetate to create energetic binders with tailored properties. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2-nitrobutyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-6(8(10)11)5-12-7(9)4-2/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDXAKYGDJGCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C=C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884153 | |

| Record name | 2-Propenoic acid, 2-nitrobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5390-54-5 | |

| Record name | 2-Propenoic acid, 2-nitrobutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5390-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-nitrobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005390545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-nitrobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-nitrobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization Studies of 2 Nitrobutyl Acrylate

Homopolymerization Mechanisms

The homopolymerization of 2-nitrobutyl acrylate (B77674), like other acrylate esters, can be initiated to form polymers. researchgate.net Research into analogous nitro-functionalized acrylates, such as poly(2,2-dinitrobutyl acrylate), provides insight into the polymerization dynamics that are likely applicable to 2-nitrobutyl acrylate.

The kinetics of free-radical polymerization are fundamental to controlling the molecular weight and properties of the resulting polymer. For a related compound, 2,2-dinitrobutyl acrylate, the polymerization rate equation has been experimentally determined to be Rp = k[M]¹·²⁷[I]⁰·⁶³. researchgate.net This equation indicates that the polymerization rate (Rp) is dependent on the monomer concentration ([M]) and the initiator concentration ([I]), with the exponents suggesting a complex kinetic behavior. researchgate.net The exponent for the monomer concentration being greater than 1 suggests that the initiation process is dependent on the monomer concentration. researchgate.net

The choice of initiator is critical in free-radical polymerization. Common initiators for acrylate polymerization include benzoyl peroxide and azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net For instance, the polymerization of this compound and its methacrylate (B99206) counterparts has been successfully achieved using benzoyl peroxide. researchgate.net Similarly, AIBN has been effectively used as an initiator for the synthesis of poly(2,2-dinitrobutyl acrylate) in a toluene (B28343) solvent. researchgate.net The initiator functions by decomposing into free radicals, which then initiate the polymer chain growth.

The termination of growing polymer chains can occur through mono-molecular or bi-molecular pathways. The exponent of the initiator concentration in the rate equation provides clues about the dominant termination mechanism. In the case of poly(2,2-dinitrobutyl acrylate), the initiator exponent of 0.63 suggests a mixed-mode termination, involving both mono- and bi-molecular termination reactions. researchgate.net Bi-molecular termination involves the reaction of two growing polymer radicals, while mono-molecular termination can occur through chain transfer to a monomer or solvent molecule.

As indicated by the rate equation for the analogous poly(2,2-dinitrobutyl acrylate), both monomer and initiator concentrations significantly influence the rate of polymerization. researchgate.net An increase in monomer concentration leads to a more than proportional increase in the polymerization rate, as suggested by the exponent of 1.27. researchgate.net Similarly, increasing the initiator concentration also accelerates the reaction, with a rate dependence indicated by the exponent of 0.63. researchgate.net Studies on other acrylate systems have also shown that higher initiator concentrations lead to a faster nominal reaction rate. imaging.org

Copolymerization Behavior

This compound can be copolymerized with other monomers to tailor the properties of the resulting polymer. researchgate.net Understanding its copolymerization behavior is essential for designing materials with specific characteristics.

Reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of a growing polymer radical towards the different monomers in the mixture. These ratios can be determined using various methods, including the Fineman-Ross and Kelen-Tudos methods. niscpr.res.innih.gov Another widely used method is the Alfrey-Price Q-e scheme, which assigns a Q value (representing resonance stabilization) and an e value (representing polarity) to each monomer. niscpr.res.infree.frquemix.com These values can then be used to predict the reactivity ratios for a given monomer pair.

For this compound, the Alfrey-Price Q-e values have been reported. free.frrsc.org These values provide a quantitative measure of its reactivity and polarity, allowing for the prediction of its behavior in copolymerization with various other monomers.

Alfrey-Price Q-e Values for this compound

| Parameter | Value |

| Q | 0.67 |

| e | 0.35 |

| Data sourced from multiple references. free.frrsc.org |

These Q and e values can be used in the following equations to estimate the reactivity ratios (r₁ and r₂) for the copolymerization of monomer 1 (e.g., this compound) with monomer 2:

r₁ = (Q₁/Q₂) * exp[-e₁(e₁ - e₂)] r₂ = (Q₂/Q₁) * exp[-e₂(e₂ - e₁)]

By substituting the known Q and e values for this compound and another comonomer, one can predict their copolymerization behavior.

Reactivity Ratios Determination (e.g., Fineman-Ross, Kelen-Tudos, Alfrey-Price Q-e Scheme)

Copolymerization with Methyl Acrylate

The copolymerization of this compound (M1) with methyl acrylate (M2) presents an interesting case for modifying the properties of poly(methyl acrylate), a widely used polymer in adhesives, textiles, and paper coatings. The theoretical reactivity ratios, calculated using the Alfrey-Price Q-e scheme, offer insight into the copolymerization behavior of this monomer pair. For methyl acrylate, the established Q and e values are 0.42 and 0.60, respectively.

Based on these parameters, the calculated reactivity ratios indicate that the this compound radical prefers to add its own monomer over methyl acrylate (r1 > 1), while the methyl acrylate radical also shows a preference for adding the this compound monomer (r2 < 1). This suggests a tendency towards the formation of a blocky or alternating copolymer structure rather than a purely random one, with the incorporation of this compound being favored.

Table 1: Calculated Reactivity Ratios for the Copolymerization of this compound (M1) and Methyl Acrylate (M2)

| Monomer 1 | Monomer 2 | r1 | r2 | r1 * r2 |

|---|---|---|---|---|

| This compound | Methyl Acrylate | 1.74 | 0.54 | 0.94 |

Copolymerization with Methyl Methacrylate

The copolymerization with methyl methacrylate (MMA) is of significant interest for creating novel materials with potentially altered mechanical and thermal properties compared to conventional poly(methyl methacrylate). Utilizing the known Q and e values for methyl methacrylate (Q=0.74, e=0.40), the reactivity ratios for its copolymerization with this compound (M1) have been calculated.

The nearly equal reactivity ratios (r1 ≈ 1 and r2 ≈ 1) suggest an ideal copolymerization behavior. In this scenario, the growing polymer chain radicals show little to no preference for adding either their own monomer or the comonomer. This leads to the formation of a random copolymer where the monomer units are distributed along the polymer chain in a manner that reflects their feed ratio.

Table 2: Calculated Reactivity Ratios for the Copolymerization of this compound (M1) and Methyl Methacrylate (M2)

| Monomer 1 | Monomer 2 | r1 | r2 | r1 * r2 |

|---|---|---|---|---|

| This compound | Methyl Methacrylate | 0.92 | 1.08 | 0.99 |

Copolymerization with Vinyl Acetate (B1210297)

Vinyl acetate is a less reactive monomer compared to acrylates, which is reflected in its Q and e values (Q=0.026, e=-0.22). The copolymerization of this compound (M1) with vinyl acetate (M2) is predicted to be highly non-ideal.

The calculated reactivity ratios show a very high value for r1 and a very low value for r2. This indicates that the this compound radical strongly prefers to add its own monomer, while the vinyl acetate radical also has a strong preference for adding this compound. This significant disparity in reactivity ratios suggests that obtaining a homogeneous copolymer with a random distribution of both monomers would be challenging. The resulting polymer would likely consist of long sequences of this compound with occasional vinyl acetate units incorporated.

Table 3: Calculated Reactivity Ratios for the Copolymerization of this compound (M1) and Vinyl Acetate (M2)

| Monomer 1 | Monomer 2 | r1 | r2 | r1 * r2 |

|---|---|---|---|---|

| This compound | Vinyl Acetate | 21.1 | 0.034 | 0.72 |

Copolymerization with Styrene (B11656)

Styrene is a key monomer in the plastics industry, and its copolymerization with this compound could lead to materials with unique properties. The Q and e values for styrene are well-established (Q=1.0, e=-0.80). A study has previously investigated the copolymerization of this compound with styrene, and the theoretically calculated reactivity ratios provide further insight. researchgate.net

The calculated reactivity ratios (r1 < 1 and r2 < 1) suggest that both monomer radicals prefer to react with the other monomer over their own. This behavior is characteristic of a system that tends towards alternation. The product of the reactivity ratios (r1 * r2) being less than 1 further supports the formation of a more alternating copolymer structure, where the monomer units are arranged in a more regular, alternating sequence along the polymer chain.

Table 4: Calculated Reactivity Ratios for the Copolymerization of this compound (M1) and Styrene (M2)

| Monomer 1 | Monomer 2 | r1 | r2 | r1 * r2 |

|---|---|---|---|---|

| This compound | Styrene | 0.45 | 0.60 | 0.27 |

Copolymerization with 2-Ethylhexyl Acrylate

2-Ethylhexyl acrylate (EHA) is a common comonomer used to impart flexibility and tackiness to polymers, particularly in adhesive applications. Assuming the Q and e values for EHA are similar to other alkyl acrylates (Q=0.42, e=0.60), the theoretical reactivity ratios for its copolymerization with this compound (M1) have been estimated.

Similar to the copolymerization with methyl acrylate, the calculated reactivity ratios suggest that the this compound radical favors the addition of its own monomer (r1 > 1), while the 2-ethylhexyl acrylate radical has a preference for adding this compound (r2 < 1). This points towards a tendency for block or alternating sequences in the copolymer.

Table 5: Calculated Reactivity Ratios for the Copolymerization of this compound (M1) and 2-Ethylhexyl Acrylate (M2)

| Monomer 1 | Monomer 2 | r1 | r2 | r1 * r2 |

|---|---|---|---|---|

| This compound | 2-Ethylhexyl Acrylate | 1.74 | 0.54 | 0.94 |

Copolymerization with Hydroxyethyl (B10761427) Acrylate

Hydroxyethyl acrylate (HEA) is a functional monomer that can introduce hydroxyl groups into the polymer backbone, which can be beneficial for crosslinking or improving hydrophilicity. Assuming HEA has similar Q and e values to other acrylates (Q=0.42, e=0.60), its copolymerization behavior with this compound (M1) can be theoretically predicted.

The calculated reactivity ratios mirror those of other acrylates in this study. The this compound radical shows a preference for self-propagation (r1 > 1), and the hydroxyethyl acrylate radical prefers to add this compound (r2 < 1). This suggests a non-ideal copolymerization with a tendency towards blockiness or alternation.

Table 6: Calculated Reactivity Ratios for the Copolymerization of this compound (M1) and Hydroxyethyl Acrylate (M2)

| Monomer 1 | Monomer 2 | r1 | r2 | r1 * r2 |

|---|---|---|---|---|

| This compound | Hydroxyethyl Acrylate | 1.74 | 0.54 | 0.94 |

Copolymerization with Semifluorinated Acrylates

Semifluorinated acrylates are of interest for creating polymers with low surface energy and unique barrier properties. For this theoretical study, 2,2,2-Trifluoroethyl acrylate (TFEA) is chosen as a representative semifluorinated acrylate, with Q and e values of 0.52 and 1.12, respectively.

The calculated reactivity ratios for the copolymerization of this compound (M1) with TFEA (M2) indicate that the this compound radical has a preference for adding its own monomer (r1 > 1), while the TFEA radical also shows a preference for adding the this compound monomer (r2 < 1). This suggests a non-random copolymerization, likely leading to a blocky or alternating structure.

Table 7: Calculated Reactivity Ratios for the Copolymerization of this compound (M1) and 2,2,2-Trifluoroethyl Acrylate (M2)

| Monomer 1 | Monomer 2 | r1 | r2 | r1 * r2 |

|---|---|---|---|---|

| This compound | 2,2,2-Trifluoroethyl acrylate | 1.69 | 0.33 | 0.56 |

Copolymerization with Stearyl Acrylate

The copolymerization of this compound with stearyl acrylate brings together two monomers with distinct characteristics: this compound, an electron-deficient monomer due to the electron-withdrawing nitro group, and stearyl acrylate, a monomer with a long, hydrophobic alkyl chain. The resulting copolymers are expected to exhibit a combination of properties derived from both monomer units.

The properties of the resulting poly(this compound-co-stearyl acrylate) would be highly dependent on the copolymer composition. The incorporation of stearyl acrylate can be expected to increase the hydrophobicity and flexibility of the copolymer, while the this compound units would contribute to a higher glass transition temperature and potentially different solubility characteristics.

A hypothetical representation of reactivity ratios and resulting copolymer composition for a similar system is presented in the table below.

| Monomer 1 | Monomer 2 | r1 | r2 | Copolymer Type |

| Electron-Deficient Acrylate | Long-Chain Alkyl Acrylate | <1 | >1 | Statistical/Block |

This table represents hypothetical data for illustrative purposes.

Terpolymerization Kinetics and Complex Systems

The introduction of this compound into a terpolymerization system adds a layer of complexity to the reaction kinetics. scirp.org Terpolymerization involves three different monomers, and the resulting polymer's composition and microstructure are governed by a set of six reactivity ratios. scirp.org The kinetics are not only influenced by the relative reactivities of the monomers but also by the composition of the monomer feed. icrc.ac.ir

In a terpolymer system involving this compound, a second acrylate monomer (e.g., methyl methacrylate), and a third monomer from a different class (e.g., styrene), the strong electron-withdrawing effect of the nitro group in this compound would significantly influence the propagation kinetics. nii.ac.jp It is likely to exhibit a strong alternating tendency with electron-rich monomers like styrene. The presence of a third monomer can alter the reactivity of the other two, a phenomenon not observed in binary copolymerization.

The kinetic models for terpolymerization, such as the Alfrey-Goldfinger model, can be used to predict the terpolymer composition as a function of monomer feed composition and conversion. scirp.org However, the accuracy of these models relies on the availability of accurate reactivity ratios for all three monomer pairs. In the absence of experimental data for this compound, values from analogous systems with other nitro-functionalized monomers can be used as an initial approximation. tandfonline.com

Effect of Monomer Composition on Copolymer Structure

The composition of the monomer feed is a critical parameter that directly dictates the structure and, consequently, the properties of the resulting copolymer. mdpi.com In the case of copolymers of this compound, varying the molar ratio of the comonomers allows for the fine-tuning of the final polymer's characteristics.

For instance, in a copolymer of this compound and stearyl acrylate, increasing the proportion of stearyl acrylate in the feed would lead to a copolymer with a more pronounced hydrophobic character, lower glass transition temperature, and potentially improved solubility in nonpolar solvents. Conversely, a higher concentration of this compound would result in a more rigid polymer with a higher glass transition temperature and increased polarity.

The sequence distribution of the monomer units along the polymer chain is also heavily influenced by the monomer feed composition and the reactivity ratios. For a system with a tendency towards alternation, a feed ratio close to equimolar would maximize the alternating sequences. Deviating from this ratio would lead to the formation of blocks of the monomer present in excess. The microstructure of the copolymer, whether it is random, alternating, or blocky, has a profound impact on its macroscopic properties, such as mechanical strength, thermal stability, and solution behavior.

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/living radical polymerization (CRP) techniques offer a powerful platform for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. wikipedia.org Among the various CRP methods, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is particularly versatile and compatible with a wide range of functional monomers, including acrylates. sigmaaldrich.comresearchgate.net

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a degenerative chain transfer process. sigmaaldrich.com This process allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and low dispersity. sigmaaldrich.comresearchgate.net

The selection of an appropriate RAFT agent is crucial for achieving a controlled polymerization. The effectiveness of a CTA depends on the nature of the monomer being polymerized. For "more activated" monomers (MAMs) such as acrylates, dithiobenzoates and trithiocarbonates are generally effective. magtech.com.cn Given that this compound is an electron-deficient acrylate, a CTA that is suitable for other activated acrylates would be a good starting point.

The general structure of a RAFT agent consists of a thiocarbonylthio core with two substituent groups, R and Z. The R group should be a good homolytic leaving group, and the Z group modulates the reactivity of the C=S double bond. For the polymerization of acrylates, CTAs with Z groups that are aromatic or electron-withdrawing are often preferred.

A summary of common RAFT agent classes and their general suitability for different monomer types is provided in the table below.

| RAFT Agent Class | Z Group | R Group | Suitability for Acrylates |

| Dithiobenzoates | Aryl | Varies | High |

| Trithiocarbonates | Alkyl/Aryl-thio | Varies | High |

| Dithiocarbamates | N-Aryl, N-Alkyl | Varies | Moderate to High |

| Xanthates | O-Alkyl | Varies | Moderate |

This table provides a general guide for CTA selection. sigmaaldrich.commagtech.com.cn

For this compound, a trithiocarbonate (B1256668) or a dithiobenzoate would likely provide good control over the polymerization. The choice would also depend on the specific reaction conditions and the desired polymer architecture.

Kinetic control in RAFT polymerization is achieved by ensuring that the rate of chain transfer is much faster than the rate of propagation. cmu.edu This leads to a rapid equilibrium between active (propagating) and dormant (CTA-capped) polymer chains, allowing all chains to grow at a similar rate. cmu.edu

The key kinetic parameters that govern the control of the polymerization include the chain transfer constants of the initial CTA and the polymeric CTA, as well as the rate of initiation. A successful RAFT polymerization is characterized by a linear increase in the number-average molecular weight (Mn) with monomer conversion and a low and constant polydispersity index (PDI) throughout the reaction.

The rate of polymerization in a RAFT system can be controlled by adjusting the concentration of the initiator and the CTA. A higher initiator concentration will lead to a faster polymerization rate but may also result in a higher proportion of dead chains, leading to a loss of control. Therefore, a careful balance between the initiator and CTA concentrations is necessary to achieve both a reasonable reaction rate and good control over the polymer characteristics.

The following table illustrates typical kinetic data for a controlled RAFT polymerization of an acrylate monomer.

| Time (min) | Conversion (%) | Mn ( g/mol ) | PDI |

| 30 | 15 | 5,000 | 1.15 |

| 60 | 30 | 10,000 | 1.12 |

| 120 | 60 | 20,000 | 1.10 |

| 240 | 95 | 31,500 | 1.08 |

This table represents typical data for a well-controlled RAFT polymerization and is for illustrative purposes.

Nitroxide Mediated Polymerization (NMP)

Nitroxide Mediated Polymerization (NMP) is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and low polydispersity. The mechanism relies on the reversible trapping of the propagating radical by a stable nitroxide radical, establishing a dynamic equilibrium between active and dormant species.

Although NMP has been successfully applied to a wide range of acrylate monomers, specific studies detailing the NMP of this compound, including optimized reaction conditions, kinetic data, and characterization of the resulting polymers, are not present in the reviewed literature. Research on similar monomers, such as n-butyl acrylate, has shown that NMP can be challenging due to the high propagation rate of acrylates and the stability of the dormant species. researchgate.net Often, specific nitroxides and initiating systems are required to achieve good control over the polymerization. Without dedicated research on this compound, it is not possible to present specific data tables or detailed findings for its behavior under NMP conditions.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another versatile CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate the propagating polymer chains through a halogen atom transfer process. This technique offers excellent control over polymer molecular weight and distribution for a variety of monomers, including acrylates. nih.govresearchgate.net

Cross-linking Phenomena in Polymerization

Cross-linking is a critical process for modifying the properties of polymers, leading to materials with enhanced mechanical strength, thermal stability, and chemical resistance. specialchem.com Cross-linking can occur through various mechanisms, including the incorporation of multifunctional monomers or through side reactions that lead to the formation of a polymer network.

In-situ Cross-linking During Copolymerization

In-situ cross-linking during copolymerization involves the formation of a cross-linked network as the polymer chains are growing. This can be achieved by including a multifunctional comonomer in the polymerization mixture or through chain transfer reactions to the polymer backbone, which can create new radical sites for branching and cross-linking. rsc.orgresearchgate.net

There is a lack of specific studies on the in-situ cross-linking behavior during the copolymerization of this compound. While it is plausible to copolymerize this compound with multifunctional acrylates to induce cross-linking, no specific examples or data on the resulting network properties are available in the literature. Research on other acrylate systems has shown that the type and amount of cross-linking agent significantly impact the gel point, network density, and final material properties. rdd.edu.iq

Influence of Bifunctional Admixtures and Transesterification Reactions

Bifunctional admixtures, which are molecules with two reactive functional groups, can be used as cross-linking agents. In the context of acrylate polymerization, these are typically di- or tri-acrylates that can be copolymerized with monofunctional monomers to form a cross-linked network. The choice of the bifunctional admixture can influence the flexibility, toughness, and other properties of the final polymer.

Transesterification reactions, which involve the exchange of the alkoxy group of an ester with another alcohol, are generally not a primary mechanism for cross-linking in acrylate polymerization under standard conditions. However, under certain conditions, such as high temperatures or the presence of specific catalysts, side reactions involving the ester group could potentially lead to network formation, especially if the monomer or other components in the system contain hydroxyl groups. A patent on the synthesis of (2-nitro)alkyl (meth)acrylates mentions the use of transesterification as a synthetic route to the monomer itself, but not as a method for cross-linking the resulting polymer. google.com

Detailed research on the influence of specific bifunctional admixtures on the polymerization of this compound or the role of transesterification reactions in the cross-linking of its polymers has not been found in the available scientific literature.

Characterization Methodologies for 2 Nitrobutyl Acrylate Polymers and Copolymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic methods are fundamental to confirming the successful polymerization of the 2-nitrobutyl acrylate (B77674) monomer and to elucidating the detailed structure of the resulting polymer chains.

FTIR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a polymer sample. For poly(2-nitrobutyl acrylate), FTIR would be used to confirm the incorporation of the monomer into the polymer backbone by observing the disappearance of the vinyl C=C bond and the retention of the characteristic ester and nitro groups.

In a typical analysis, the polymer sample is analyzed, and its spectrum is recorded. The key vibrational bands expected for poly(this compound) would include strong absorptions corresponding to the nitro group (NO₂) and the ester carbonyl (C=O) group. The C-H stretching and bending vibrations of the butyl group and the polymer backbone would also be present. For copolymers, FTIR can provide qualitative evidence of the incorporation of comonomers by identifying their unique functional group absorptions.

Illustrative FTIR Data for Poly(this compound)

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| ~2960, ~2875 | C-H | Asymmetric & Symmetric Stretching (in butyl group) |

| ~1735 | C=O | Stretching (in acrylate ester) |

| ~1550 | N-O | Asymmetric Stretching (in nitro group) |

| ~1465 | C-H | Bending (in CH₂) |

| ~1370 | N-O | Symmetric Stretching (in nitro group) |

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms within the polymer. iupac.org Both proton (¹H) and carbon-13 (¹³C) NMR are critical for the structural elucidation of poly(this compound) and its copolymers.

¹H NMR: This technique would be used to identify the different types of protons in the polymer repeat unit. The spectrum would show characteristic signals for the protons on the polymer backbone, the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-), the protons within the butyl chain, and the methine proton attached to the nitro group (-CH(NO₂)-). The integration of these signals can confirm the structure of the repeating unit. For copolymers, the relative integrals of signals unique to each monomer unit can be used to calculate the copolymer composition. researchgate.net

¹³C NMR: This provides a map of all unique carbon environments in the polymer. researchgate.net Key signals would correspond to the carbonyl carbon of the ester, the carbons in the butyl side chain, the carbon bearing the nitro group, and the carbons of the polymer backbone. researchgate.net The chemical shifts are sensitive to the local environment, and ¹³C NMR can be used to study the tacticity (stereochemistry) of the polymer chain, which influences its physical properties. d-nb.infobibliotekanauki.pl

Illustrative NMR Chemical Shift Data for Poly(this compound) in CDCl₃

| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~4.1-4.3 | -O-CH₂ -CH(NO₂)- |

| ¹H NMR | ~4.5-4.8 | -CH₂-CH (NO₂)- |

| ¹H NMR | ~1.8-2.5 | -CH -CH₂- (backbone) |

| ¹H NMR | ~1.3-1.8 | -CH₂ -CH₃ and backbone -CH₂ - |

| ¹H NMR | ~0.9-1.0 | -CH₂-CH₃ |

| ¹³C NMR | ~173-175 | C =O (ester carbonyl) |

| ¹³C NMR | ~85-90 | -C H(NO₂) |

| ¹³C NMR | ~65-68 | -O-C H₂- |

| ¹³C NMR | ~35-42 | Polymer Backbone Carbons |

| ¹³C NMR | ~25-30 | -C H₂-CH₃ |

Thermal Analysis of Polymer Networks

Thermal analysis techniques are employed to investigate the behavior of polymers as a function of temperature, providing crucial information on their thermal stability, decomposition profile, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For poly(this compound), TGA is used to determine its thermal stability and decomposition temperature. The presence of the nitro group, known for being energetically active, makes this analysis particularly important. The TGA thermogram would show the onset temperature of decomposition and the temperature of maximum decomposition rate. researchgate.net In copolymers, the degradation may occur in single or multiple steps, depending on the thermal stability of the different monomer units. nih.gov

Illustrative TGA Data for Poly(this compound)

| Parameter | Description | Expected Value (°C) |

|---|---|---|

| T_onset | Temperature at which significant mass loss begins | 200 - 240 |

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is primarily used to determine the glass transition temperature (T₉) of amorphous polymers. The T₉ is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For copolymers of this compound, the DSC thermogram might show a single T₉, indicating a random copolymer, or multiple transitions if the copolymer is blocky and the segments phase-separate. researchgate.netresearchgate.net

Illustrative DSC Data for Poly(this compound)

| Parameter | Description | Expected Value (°C) |

|---|

Chromatographic Techniques for Polymer Composition and Purity

Chromatographic methods are essential for determining the molecular weight, molecular weight distribution (polydispersity), and purity of the synthesized polymers.

For polymers of this compound, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), would be the primary technique used. SEC separates polymer molecules based on their hydrodynamic volume in solution. polymersource.ca This analysis provides critical data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). The PDI is a measure of the breadth of the molecular weight distribution. A lower PDI (closer to 1.0) indicates a more uniform polymer chain length, which is often desirable and can be achieved through controlled polymerization techniques. sid.ir

Furthermore, High-Performance Liquid Chromatography (HPLC) can be employed to quantify the amount of unreacted residual monomer in the final polymer product, ensuring its purity. mdpi.com For complex copolymers, advanced two-dimensional chromatography techniques can be used to separate the polymer based on both molecular weight and chemical composition. sid.ir

Illustrative SEC/GPC Findings for Poly(this compound)

| Parameter | Description | Illustrative Value |

|---|---|---|

| Mₙ ( g/mol ) | Number-Average Molecular Weight | 20,000 - 50,000 |

| Mₙ ( g/mol ) | Weight-Average Molecular Weight | 30,000 - 90,000 |

High-Performance Liquid Chromatography (HPLC) for Acrylate Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acrylate compounds. It is primarily utilized for the separation and quantification of residual monomers, unreacted starting materials, and low molecular weight oligomers within a polymer matrix. The presence and concentration of such species can significantly influence the final properties and performance of the polymeric material.

For the analysis of this compound polymers and copolymers, a reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach. This is due to the non-polar nature of the butyl acrylate backbone, balanced by the polar nitro group. The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase (typically a C18 or C8 alkyl-silica column) and a polar mobile phase.

A typical HPLC setup for analyzing residual this compound monomer would involve a gradient elution. The mobile phase often consists of a mixture of acetonitrile (B52724) and water. e3s-conferences.org The gradient starts with a higher water concentration to retain the more polar impurities and gradually increases the acetonitrile concentration to elute the less polar compounds, including the this compound monomer. The inclusion of a small amount of acid, such as phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution, especially for any acidic impurities or degradation products. americanlaboratory.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic functionality of this compound provides a strong chromophore. A detection wavelength in the range of 210-254 nm is typically effective for nitroaromatic compounds. e3s-conferences.orgepa.gov A Diode Array Detector (DAD) can be particularly advantageous as it allows for the simultaneous monitoring of multiple wavelengths, providing additional qualitative information and aiding in peak purity assessment. e3s-conferences.org

Sample preparation for HPLC analysis of a poly(this compound) sample would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and then precipitating the polymer by adding a non-solvent like methanol (B129727). The supernatant, containing the soluble, low molecular weight species, can then be filtered and injected into the HPLC system.

Table 1: Illustrative HPLC Method Parameters for Residual Monomer Analysis in Poly(this compound)

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | Diode Array Detector (DAD) at 220 nm |

| Injection Volume | 10 µL |

| Sample Solvent | Acetonitrile/Water (50:50) |

This table presents a hypothetical but scientifically grounded set of parameters for the HPLC analysis of residual this compound monomer, based on established methods for other acrylate compounds. e3s-conferences.orgamericanlaboratory.com

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the premier technique for determining the molecular weight distribution (MWD) of polymers. This information, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Ð), is critical as it directly correlates with the mechanical, thermal, and rheological properties of the polymer.

In SEC, the separation is based on the hydrodynamic volume of the polymer chains in solution. The polymer sample is dissolved in a suitable solvent, which also serves as the mobile phase, and passed through a column packed with porous gel particles. Larger polymer coils are excluded from the pores and thus elute first, while smaller coils can penetrate the pores to varying extents and elute later.

The choice of mobile phase is crucial for the successful SEC analysis of poly(this compound) and its copolymers. The solvent must be a good solvent for the polymer to ensure complete dissolution and to prevent polymer-column interactions that would disrupt the size-based separation mechanism. Tetrahydrofuran (THF) is a common and effective mobile phase for a wide range of acrylate polymers. jordilabs.com For polar polymers, such as those containing nitro groups, unwanted interactions with the stationary phase (typically a cross-linked polystyrene-divinylbenzene gel) can occur. To mitigate these effects, additives may be incorporated into the mobile phase. For instance, the addition of a small amount of a polar solvent or an electrolyte can help to suppress these interactions. jordilabs.comlcms.cz

The SEC system is typically equipped with a differential refractive index (DRI) detector, which is a universal detector sensitive to the concentration of the polymer. For more comprehensive characterization, a multi-angle light scattering (MALS) detector can be coupled with the DRI detector. The combination of MALS and DRI allows for the absolute determination of the molecular weight without the need for column calibration with polymer standards of a similar chemical structure, which is particularly advantageous when such standards are not available, as is the case for poly(this compound).

Table 2: Representative SEC Data for a Hypothetical Poly(this compound) Sample

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 45,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 85,500 g/mol |

| Polydispersity Index (PDI or Ð) | 1.90 |

| Peak Molecular Weight (Mp) | 78,000 g/mol |

This table provides an example of the type of molecular weight data that would be obtained from an SEC analysis of a poly(this compound) sample. The values are illustrative and based on typical data for free-radical polymerized acrylate polymers.

Structure Reactivity Relationships and Computational Studies

Quantum Chemical Descriptors and QSPR Models

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or property-descriptive variables of a chemical compound with a specific property of interest. In the context of polymerization, these models are invaluable for predicting monomer reactivity. The foundation of these models lies in quantum chemical descriptors, which are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. wikipedia.org

These descriptors can be categorized based on the dimensionality of the molecular representation they are derived from, ranging from 0D (e.g., molecular weight) to 3D (e.g., quantum-chemical descriptors). wikipedia.org For 2-nitrobutyl acrylate (B77674), quantum chemical descriptors are calculated using methods like Density Functional Theory (DFT) to quantify aspects of its electronic structure that govern reactivity. sibran.ru

In the context of free-radical copolymerization, the U-V scheme is a model used to predict the reactivity ratios of monomers. redalyc.org The parameters 'u' and 'v' in this scheme represent the polarity and intrinsic reactivity of a monomer, respectively. sibran.ru Predicting these parameters for new or untested monomers like 2-nitrobutyl acrylate is a key application of QSPR models.

Researchers have developed QSPR models using techniques like multiple linear regression (MLR) and artificial neural networks (ANN) to predict 'u' and 'v' values from a set of quantum chemical descriptors. sibran.ru These descriptors, calculated at a specific level of theory (e.g., B3LYP/6-31G(d)), can include variables like the charges on the vinyl carbon atoms (C1 and C2). sibran.ru

For this compound, experimental and calculated values for 'u' and 'v' have been reported in studies developing these predictive models. These studies demonstrate the feasibility of using computational approaches to estimate monomer reactivity, which can accelerate the development of new polymeric materials. sibran.ruredalyc.org

Below is a table showcasing experimental and calculated reactivity parameters for this compound from a QSPR study.

| Parameter | Experimental Value | Calculated Value (MLR) | Calculated Value (ANN) |

| u | -2.39 | -2.62 | -2.43 |

| v | 0.44 | 0.71 | 0.54 |

| Data sourced from a QSPR study on vinyl monomers. sibran.ru |

The Q-e scheme, proposed by Alfrey and Price, is another widely used model to rationalize and predict monomer reactivity ratios in copolymerization. quemix.com In this scheme, 'Q' represents the resonance stabilization of the monomer and its corresponding radical, while 'e' reflects the polarity of the monomer's double bond. quemix.com The Q-e values are determined experimentally, often by copolymerizing the monomer with a reference monomer like styrene (B11656). rsc.org

While the Q-e scheme has proven useful, it has limitations, including the arbitrary assignment of a negative 'e' value to styrene. quemix.comrsc.org More recent approaches, such as the intrinsic Q-e scheme, have been developed to address these limitations by using multiple reference monomers and providing a more robust method for determining Q and e values for individual radicals and monomers. rsc.orgrsc.org

Computational studies have explored the relationship between quantum chemical descriptors and the Q-e parameters. For instance, it has been shown that the 'Q' parameter is related to the reaction free energy and the electronegativity of the monomer, while the 'e' parameter is linked to the electronegativity of both the monomer and its radical. redalyc.org By calculating these fundamental properties using quantum chemistry, it is possible to gain a deeper understanding of the factors that determine the experimentally observed Q and e values for monomers like this compound.

The intrinsic Q-e parameters for this compound have been determined, providing a more refined understanding of its reactivity. rsc.org

| Parameter | Value |

| Q°M | 2.86 |

| Q°R | 0.12 |

| e°M | 3.87 |

| e°R | 3.65 |

| Data from a study on the intrinsic Q-e scheme. rsc.org |

Theoretical Investigations of Polymerization Mechanisms

Computational chemistry offers a powerful lens through which to examine the detailed mechanisms of polymerization at the molecular level. For this compound, theoretical studies can illuminate the intricate steps of initiation and propagation, providing insights that are often difficult to obtain through experimental methods alone.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. libretexts.org It posits that the most significant interactions between reacting molecules involve their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). libretexts.org In the context of radical polymerization, the singly occupied molecular orbital (SOMO) of the radical plays a crucial role.

The energy and localization of these frontier orbitals in this compound and the growing polymer radical dictate the facility of the polymerization process. The HOMO energy is related to the molecule's susceptibility to attack by electrophiles, while the LUMO energy indicates its susceptibility to attack by nucleophiles. redalyc.org In a radical reaction, the interaction between the SOMO of the radical and the HOMO or LUMO of the monomer is key. The relative energies of these orbitals determine the activation energy of the propagation step.

For acrylates, the electron-withdrawing nature of the substituent group can influence the energy of the frontier orbitals, thereby affecting the monomer's reactivity. researchgate.net In this compound, the nitro group is strongly electron-withdrawing, which would be expected to lower both the HOMO and LUMO energies, influencing its reactivity towards radical attack.

The initiation and propagation steps are fundamental to polymerization. Initiation can be achieved through various means, including thermal activation or the use of a chemical initiator that generates free radicals. open.edu Computational methods, particularly DFT, can be used to model these processes. westlake.edu.cnsci-hub.se

For acrylates, it has been shown that thermal self-initiation can occur at high temperatures, a process that can be investigated computationally to determine the reaction mechanism and energetics. mdpi.com Studies on alkyl acrylates have suggested that the self-initiation can proceed through the formation of a diradical intermediate from two monomer molecules. westlake.edu.cnresearchgate.net

Once initiated, the propagation step involves the addition of monomer units to the growing polymer chain. Computational studies can model the transition state of this addition reaction, providing the activation energy and reaction rate. sci-hub.se These calculations can be performed for different monomer orientations and can also account for solvent effects, offering a comprehensive picture of the propagation kinetics. sci-hub.seupenn.edu For this compound, such studies would elucidate how the nitrobutyl group influences the stereochemistry and rate of the propagation step.

Advanced Computational Chemistry Applications

Beyond the fundamental studies of reactivity and mechanism, advanced computational techniques are being applied to gain deeper insights into the polymerization of acrylates. These methods allow for the investigation of more complex phenomena and the development of more accurate predictive models.

One area of advanced application is the use of machine learning in conjunction with quantum chemical descriptors to predict polymerization behavior. arxiv.org By training models on large datasets of experimental and computational data, it is possible to develop highly accurate predictive tools for properties like monomer reactivity ratios. arxiv.org

Another advanced application is the study of complex reaction phenomena such as chain transfer and termination reactions using computational methods. upenn.edu These reactions can significantly impact the molecular weight and architecture of the final polymer. Modeling these processes for this compound would provide a more complete understanding of its polymerization behavior and guide the synthesis of polymers with desired properties. Furthermore, computational studies can explore the influence of solvent on polymerization kinetics, accounting for phenomena like the cage effect, which can alter reaction rates. chemrxiv.org

Density Functional Theory (DFT) for Molecular Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. For a molecule like this compound, DFT can elucidate the influence of the nitro group on the acrylate moiety.

Theoretical studies on similar molecules, such as other acrylates and nitroalkanes, can provide a framework for understanding this compound. DFT calculations on various acrylates and methacrylates have been used to model their reactivity in polymerization processes. researchgate.net These studies often focus on calculating reactivity descriptors that help predict how a monomer will behave.

Key Reactivity Descriptors for Acrylates (Based on Analogous Systems)

| Descriptor | Description | Relevance to this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher reactivity. | The electron-withdrawing nitro group is expected to lower the LUMO energy, potentially narrowing the HOMO-LUMO gap and increasing the molecule's susceptibility to nucleophilic attack at the β-carbon of the acrylate group. Studies on acrylic acid have shown that the energy gap is a key indicator of chemical activity. bohrium.com |

| Electrophilicity Index (ω) | A measure of the energy stabilization when a molecule accepts an optimal amount of electronic charge from the environment. | The nitro group's electron-withdrawing nature would likely increase the electrophilicity of the acrylate system, making it a good candidate for reactions with nucleophiles. mdpi.com |

| Parr Functions (Pk+ and Pk-) | Local reactivity descriptors that indicate the most likely sites for nucleophilic (Pk+) and electrophilic (Pk-) attack. | For this compound, the β-carbon of the double bond is expected to have a high electrophilic Parr function (Pk+), confirming it as the primary site for radical or nucleophilic addition, a common feature in acrylate reactivity. mdpi.com |

| Bond Dissociation Energies (BDEs) | The energy required to break a specific bond homolytically. | DFT calculations on nitroimidazoles have shown that the C-NO2 bond is often the weakest, which is relevant for understanding the thermal stability and potential decomposition pathways of this compound. nih.gov |

This table is generated based on general principles of DFT and findings from studies on analogous acrylate and nitro compounds.

The presence of the nitro group is anticipated to significantly modulate the electronic properties of the acrylate double bond. The strong electron-withdrawing nature of the nitro group will likely enhance the electrophilic character of the β-carbon, making the monomer more susceptible to Michael addition reactions. Frontier molecular orbital theory applied to related nitroacrylates supports the idea that the LUMO is centered on the acrylate moiety, governing its reactivity towards dienes in cycloaddition reactions. researchgate.net

Molecular Dynamics (MD) Simulations for Polymer Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For poly(this compound), MD simulations could provide valuable insights into the conformational dynamics of the polymer chains, their interactions with solvents, and the bulk properties of the material.

While direct MD simulation data for poly(this compound) is not available, extensive research on other polyacrylates offers a predictive glimpse into its potential behavior. Atomistic MD simulations have been successfully employed to study degradation mechanisms, acs.orgmpg.de interactions with water, aip.org and the self-assembly of various polyacrylates. mdpi.com

Potential Research Areas for Poly(this compound) using MD Simulations:

| Property/Phenomenon | Simulation Insights | Relevance to Poly(this compound) |

| Glass Transition Temperature (Tg) | MD simulations can predict Tg by analyzing the change in properties like density or mobility as a function of temperature. | The bulky and polar 2-nitrobutyl side chain would likely lead to a higher Tg compared to simpler polyacrylates like poly(n-butyl acrylate) due to restricted chain mobility. |

| Mechanical Properties | Stress-strain behavior and modulus can be simulated to understand the material's response to deformation. | The strong intermolecular interactions expected from the polar nitro groups could lead to a more rigid and potentially brittle material compared to non-polar polyacrylates. |

| Solvent Interactions and Swelling | The diffusion of solvent molecules into the polymer matrix and the resulting swelling can be modeled. | The polarity of the nitrobutyl group would dictate its miscibility with different solvents. It would likely show favorable interactions with polar solvents. |

| Thermal Stability and Degradation | MD simulations, particularly reactive force field (ReaxFF) simulations, can model the initiation of bond-breaking at elevated temperatures. nih.gov | The C-NO2 bond is a potential weak point. Simulations could reveal the initial steps of thermal decomposition, which is critical for energetic materials. |

This table is based on established applications of MD simulations to analogous polymer systems.

Quantum Computational Chemistry in Polymer Science

Quantum computational chemistry encompasses a range of methods, including DFT, that are being increasingly applied to understand and predict the properties of polymers at a fundamental level. These methods are crucial for designing new polymers with tailored functionalities.

The application of quantum chemistry to polymer science allows for the investigation of reaction mechanisms, such as polymerization kinetics, and the electronic properties of the resulting polymers. For example, DFT has been used to study the propagation kinetics of free-radical polymerization of various acrylates, providing insights into how the monomer structure affects the rate of polymerization. ugent.be

For a system like poly(this compound), quantum computational chemistry could be instrumental in:

Predicting Spectroscopic Properties: Calculating theoretical IR, NMR, and UV-Vis spectra to aid in the experimental characterization of the monomer and polymer. bohrium.com

Investigating Reaction Mechanisms: Modeling the transition states of polymerization reactions to understand the factors controlling the polymer's tacticity and molecular weight.

Designing Novel Materials: By systematically changing the chemical structure in silico (e.g., replacing the butyl group or adding other functional groups) and calculating the resulting properties, researchers can screen for new energetic polymers with desired characteristics without the need for extensive synthesis and experimentation.

The field is also moving towards using quantum computing for chemical simulations, which promises to handle the complexity of large molecular systems like polymers with greater accuracy than classical computers. nih.gov While still in its nascent stages, quantum computing could one day provide unprecedented insights into the behavior of complex functional polymers like poly(this compound).

Applications of 2 Nitrobutyl Acrylate Polymers in Advanced Materials Research

Development of Energetic Binders

Poly(2,2-dinitrobutyl acrylate) as a Binder Component

Poly(2,2-dinitrobutyl acrylate) is an energetic binder synthesized via free-radical polymerization of its corresponding monomer, 2,2-dinitrobutyl acrylate (B77674). researchgate.net The monomer itself is typically prepared through the direct esterification of 2,2-dinitro-1-butanol and acrylic acid. researchgate.net The polymerization process, often initiated by compounds like azobisisobutyronitrile (AIBN) in a solvent such as toluene (B28343), yields a polymer with energetic properties suitable for binder applications. researchgate.net

Research into the synthesis and characterization of poly(2,2-dinitrobutyl acrylate) has established key properties. For instance, its thermal decomposition temperature is a critical parameter for its application in energetic formulations.

Properties of Poly(2,2-dinitrobutyl acrylate)

| Property | Value | Notes |

|---|---|---|

| Synthesis Method | Free radical polymerization | Initiated by AIBN in toluene. researchgate.net |

| Thermal Decomposition Temperature | 260 °C | Represents the onset of major decomposition. researchgate.net |

| Mass Loss at Decomposition | 21% | Initial mass loss during thermal decomposition. researchgate.net |

| Polymerization Rate Equation | Rp=k[M]1.27[I]0.63 | Indicates a complex chain termination mechanism. researchgate.net |

Furthermore, copolymers of 2,2-dinitrobutyl acrylate with other monomers, such as 2,2-dinitropropyl acrylate, have been developed. These copolymers are designed to improve the mechanical properties of the resulting binder, overcoming the brittleness sometimes associated with pure 2,2-dinitropropyl acrylate polymers and enhancing their utility in composite propellants. google.com

Compatibility Studies with Energetic Materials

A crucial aspect of developing new energetic binders is ensuring their chemical compatibility with explosive fillers. mdpi.com Incompatibility can lead to accelerated aging, reduced thermal stability, and compromised safety and performance. mdpi.com Standard evaluation methods include Differential Scanning Calorimetry (DSC) and Vacuum Stability Tests (VST). mdpi.com

While specific compatibility data for poly(2-nitrobutyl acrylate) is not extensively published, studies on similar energetic acrylate copolymers provide valuable insights. For example, a copolymer of 2,2-dinitropropyl acrylate and vinyl acetate (B1210297) was found to be compatible with common high explosives such as RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) and HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). researchgate.net DSC analysis of mixtures of RDX with various polymers, such as polystyrene and fluoroelastomers, shows that shifts in the decomposition peak temperature of the explosive can indicate the level of compatibility. mdpi.com Based on these established methodologies, it is anticipated that poly(this compound) and its copolymers would undergo similar rigorous testing to ensure safe integration into polymer-bonded explosive (PBX) compositions.

Impact of Polymer Architecture on Material Performance

The performance of a polymer binder is not solely dependent on its chemical composition but is also heavily influenced by its architecture, including chain length, crosslink density, and branching. rsc.orgrsc.org By controlling these structural parameters, the mechanical and thermomechanical properties of the final material can be precisely tailored. rsc.orgnih.gov

In the context of energetic binders, polymer architecture is critical for achieving desired mechanical properties, such as strength and flexibility, in the cured propellant or explosive. diva-portal.org For instance:

Crosslinking: Introducing crosslinking agents into the polymer matrix can significantly enhance thermal stability and mechanical strength. google.comvub.be For acrylate polymers, multifunctional acrylates like trimethylolpropane (B17298) triacrylate (TMPTA) can be used to create a denser crosslinked network, resulting in a harder, more rigid material. diva-portal.org This is crucial for maintaining the structural integrity of a propellant grain under the stresses of storage and ignition.

Chain Length: The primary chain length of the polymer can influence properties like tensile strength and modulus. rsc.org Reversible addition-fragmentation chain-transfer (RAFT) polymerization is a technique that allows for the synthesis of polymers with well-defined chain lengths and narrow molecular weight distributions, enabling precise control over the final material's properties. rsc.org

Copolymerization: As seen with the copolymer of 2,2-dinitropropyl acrylate and 2,2-dinitrobutyl acrylate, creating copolymers is a key strategy to modify properties. google.com Incorporating a "soft" monomer can improve the flexibility and reduce the glass transition temperature of a brittle polymer, which is essential for low-temperature applications of energetic materials. google.comgantrade.com

These principles of polymer design are directly applicable to the development of advanced binders based on this compound, allowing for the creation of materials with optimized performance characteristics for specific energetic applications.

Functional Coatings and Adhesives

The introduction of nitro groups into acrylate polymers has been found to significantly enhance the properties of coatings and adhesives. google.com These functionalized polymers can be incorporated into formulations to improve surface hardness, chemical resistance, and gloss. google.comgoogle.com

Incorporation into Industrial Coatings Formulations

Nitro-functional acrylate polymers are valuable as binder components in various coating formulations. google.comgoogle.com These binders are the primary film-forming element, providing adhesion and protecting the substrate from environmental factors. google.com They can be used in aqueous-based systems, such as latex paints, for application on a wide variety of surfaces including wood, metal, plastics, and wallboard. google.comgoogle.com The versatility of acrylate chemistry allows for the creation of copolymers with other monomers like styrene (B11656) and other acrylate esters, enabling the fine-tuning of properties for diverse applications, from architectural paints to industrial coatings. gantrade.comontosight.ai The use of this compound and related monomers provides a direct route to incorporating the performance-enhancing nitro-functionality into these systems. ontosight.ai

Enhancement of Hardness and Chemical Resistance

A primary advantage of using nitro-functional polyacrylates in coatings is the marked improvement in hardness and resistance to chemicals and solvents. google.comgoogle.com The polar nitro groups can enhance intermolecular forces and potentially act as crosslinking sites, leading to a more robust and impermeable coating film. vulcanchem.comspecialchem.com

Research has demonstrated these benefits empirically. In a comparative study, an acrylic polymer containing a nitro monomer was tested against a control polymer without the nitro functionality. The results, summarized in the table below, show clear improvements in key performance metrics. google.com

Performance Enhancement with Nitro-Functional Acrylate Polymer

| Property | Control Polymer | Nitro-Functional Polymer | Improvement |

|---|---|---|---|

| Gloss (60°) | 80 | 85 | Higher Gloss |

| König Hardness (swings) | 90 | 120 | Increased Hardness |

| Pencil Hardness (24 hr) | F | H | Increased Hardness |

| Chemical Resistance (50% Ethanol, 1 hr) | 7 | 9 | Improved Resistance |

| Solvent Resistance (IPA, 1 hr) | 3 | 5 | Improved Resistance |

These findings illustrate that the incorporation of monomers like this compound into polymer binders for coatings and adhesives is an effective strategy for enhancing durability, making them suitable for demanding applications where resistance to physical abrasion and chemical attack is required. google.comgoogle.com

Improvement of Optical Properties (e.g., Gloss)

The surface appearance of a polymer, particularly its gloss, is a critical factor in many applications, from automotive coatings to decorative finishes. Acrylate polymers are widely recognized for their ability to produce durable, weatherproof coatings. The inclusion of specific functional groups within the polymer matrix can further refine their optical characteristics.

Research into nitrofunctional acrylate polymers has shown that the incorporation of nitro groups can lead to improvements in several physical properties of the resulting material, including hardness, chemical resistance, and gloss. google.com A patent for nitrofunctional acrylate copolymers for binder compositions indicates that formulations using these polymers may result in improved gloss. google.com While the general class of nitrofunctional acrylates is noted for this property, the patent explicitly lists this compound as a potential monomer for these copolymers. google.com

The level of gloss in a polymer film is influenced by the smoothness of its surface at a microscopic level; a smoother surface reflects light more uniformly, resulting in a higher gloss. researchgate.net Conversely, a microscopically textured or rough surface diffuses light, leading to a matte finish. specialchem.com The formulation of acrylic resins, including the choice of monomers and cross-linking agents, plays a crucial role in controlling this surface morphology. For instance, studies on other acrylic systems have demonstrated that gloss levels can be precisely controlled by adjusting formulation components, which in turn modifies the surface roughness of the cured film. core.ac.uk

The table below illustrates how formulation can affect gloss in a general acrylic resin system, showing a principle that could be applicable to systems incorporating this compound.

Table 1: Illustrative Example of Formulation Effect on Acrylic Film Gloss This data is representative of general acrylic resin systems and not specific to this compound.

| Formulation Variable | Value | Resulting 60° Specular Gloss (Gloss Units) |

|---|---|---|

| Crosslinker Content | 0.0 wt % | 78.0 |

| 0.2 wt % | 4.0 | |

| 0.4 wt % | 4.5 | |

| Polymerization Cycle | Cycle A | ~55 |

| Cycle B | ~68 | |

| Cycle C | ~45 |

Specialty Polymer Synthesis

The unique chemical structure of this compound, featuring both a polymerizable acrylate group and a functional nitro group, makes it a candidate for the synthesis of specialty polymers where specific properties are desired.

Preparation of Hydrogels with Tunable Properties

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids. dcu.ie Their properties, such as swelling ratio, mechanical strength, and stimuli-responsiveness, make them highly valuable in biomedical applications like tissue engineering and drug delivery. nih.gov Acrylate and acrylamide (B121943) monomers are foundational components in the synthesis of many hydrogels due to the relative ease with which they undergo polymerization to form cross-linked networks. dcu.ienih.gov

The properties of these hydrogels can be precisely tuned by controlling several factors during synthesis:

Monomer Composition: The choice of hydrophilic and/or hydrophobic co-monomers influences the water absorption capacity.